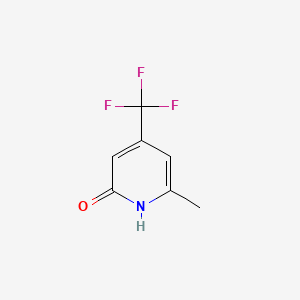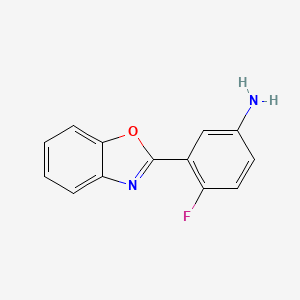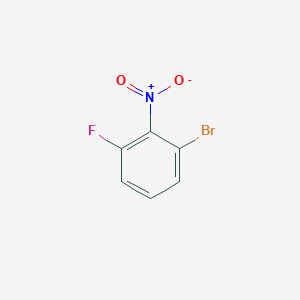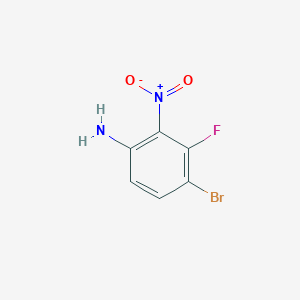
3-(4-Phenylphenoxy)butan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-(furan-2-yl)-4H-chromen-4-ones, involves a one-pot synthesis method using K10 montmorillonite catalysis under solvent-free conditions . Although the specific synthesis of 3-(4-Phenylphenoxy)butan-2-one is not described, the methodology used for similar compounds suggests that a solvent-free approach with a suitable catalyst could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using techniques such as NMR and X-ray crystallography . For instance, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol was found to exhibit tautomerism, existing in the phenol form in solution and preferring a quinone arrangement in the solid state . This suggests that this compound may also exhibit interesting structural characteristics that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of related compounds has been explored, such as the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for the synthesis of various heterocycles . This indicates that this compound could potentially undergo reactions to form heterocyclic structures or participate in cyclocondensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been elucidated using density functional theory and various spectroscopic methods . For example, the study of 1-phenyl-3(4-methoxyphenyl)-2-propenone revealed insights into its electronic properties, non-covalent interactions, and molecular docking potential as a kinase inhibitor . These findings suggest that this compound could also be analyzed to determine its electronic properties, reactivity, and potential biological activity.
Scientific Research Applications
Crystallographic Structure
- The study of crystallographic structures of related compounds can be informative for understanding the properties of 3-(4-Phenylphenoxy)butan-2-one. For example, the crystal structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into molecular configurations and spatial arrangements (Shi & Jiang, 1999).
Electrocatalytic Hydrogenation
- Research on electrocatalytic hydrogenation of similar compounds like 4-(4-hydroxyphenyl)buten-2-one reveals potential applications in chemical synthesis, with the reaction conditions significantly influencing product composition (Bryan & Grimshaw, 1997).
Potential in Anti-Gram-Negative Bacteria
- Derivatives of similar compounds, such as 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one, have shown potential in combating Gram-negative bacteria. This indicates possible antimicrobial applications of related compounds (Wang et al., 2021).
Multifunctional Supported Bimetallic Catalysts
- The use of bimetallic catalysts for reactions involving 4-phenylbutan-2-ones demonstrates potential applications in catalysis and chemical synthesis. These catalysts are effective in processes like hydrogenation and CC coupling (Morad et al., 2017).
Antagonistic Activity
- Studies on the structure-activity relationships of thiazolidinone derivatives, including similar compounds, provide insights into the development of new Ca(2+) antagonists with potential pharmaceutical applications (Kato et al., 1999).
Synthesis and Structural Analysis
- Research into the synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, can inform the synthetic pathways and structural characteristics of this compound (Wang Yong-jian, 2010).
Antiinflammatory Compounds
- The development of antiinflammatory compounds, including analogs of 4-(6-methoxy-2-naphthyl)butan-2-one, suggests potential applications in the design of novel antiinflammatory drugs (Goudie et al., 1978).
Enantioselective Synthesis
- Research into the enantioselective synthesis of fatty acid amide hydrolase inhibitors using a 1,3-disubstituted butan-2-one scaffold, similar to this compound, indicates potential applications in synthesizing enantiomerically pure compounds for therapeutic use (Sundermann & Lehr, 2017).
Chiral Auxiliary Applications
- The use of 2-(4-phenylphenoxy)cyclohexan-1-ol as a chiral auxiliary in the synthesis of α-hydroxy acids showcases potential applications in asymmetric synthesis and the development of chiral compounds (Basavaiah & Krishna, 1995).
Spectroscopic Analysis and NLO Properties
- Studies on the synthesis, spectroscopic analysis, and non-linear optical (NLO) properties of related compounds hint at potential applications in materials science and photonic devices (Praveenkumar et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to 4-phenyl-3-buten-2-one , which is known to be a substrate for glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
Based on its structural similarity to 4-phenyl-3-buten-2-one, it may interact with its targets through non-covalent interactions such as van der waals forces .
Pharmacokinetics
Its solubility in various solvents such as alcohol, benzene, chloroform, and diethyl ether suggests that it may have good bioavailability.
Result of Action
If it acts similarly to 4-phenyl-3-buten-2-one, it may influence the activity of glutathione transferase, potentially affecting cellular detoxification processes .
Safety and Hazards
properties
IUPAC Name |
3-(4-phenylphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCNJJIWKLTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383127 | |
| Record name | 3-(4-phenylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28089-74-9 | |
| Record name | 3-(4-phenylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




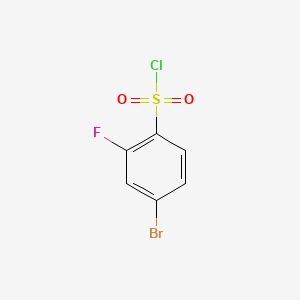
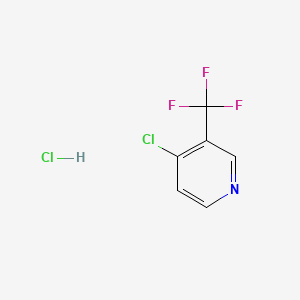

![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)
